N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the preparation of enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of various natural products and bioactive compounds .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene and BLD Pharm provide this compound in bulk, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction used to cleave a C-C bond in the bicyclic structure . Other reactions include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for Baeyer-Villiger oxidation and specific catalysts for asymmetric synthesis . Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from these reactions include various enantiomerically enriched derivatives, which are valuable for further synthesis of natural products and bioactive compounds .
Scientific Research Applications
N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . Industrially, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used . Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide include other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share similar structural features and undergo similar chemical reactions .
Uniqueness: What sets this compound apart is its specific molecular structure, which allows for unique interactions and applications in various fields . Its ability to form enantiomerically enriched derivatives makes it particularly valuable for asymmetric synthesis and the development of bioactive compounds .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
N-methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C9H13NO2/c1-10-9(12)7-3-5-2-6(7)8(11)4-5/h5-7H,2-4H2,1H3,(H,10,12) |
InChI Key |
WHQJQNXRFYMTCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2CC1C(=O)C2 |
Origin of Product |
United States |
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